

HS-173 validation in RIP3-dependent necroptosis

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Compound Focus: HS-173

CAS No.: 1276110-06-5

Cat. No.: S548061

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HS-173 Experimental Validation Data

The following table summarizes the key experimental findings from the primary study on **HS-173** as a novel inducer of necroptosis in lung cancer [1] [2] [3]:

Experimental Aspect	Details and Findings
Core Finding	Identified as a novel inducer of RIP3-dependent necroptosis in lung cancer [1] [2].
Mechanism of Action	Activates the RIP3/MLKL signaling pathway. Increases phosphorylation of RIP3 and MLKL. Effect is reversed by necroptosis inhibitors [1] [2].
Cellular Evidence	Decreased cell survival in a dose-dependent manner in RIP3-expressing lung cancer cells (e.g., H2009, H1650). No death in RIP3-lacking cells (e.g., HCC827, A549). Cell death rescued by Necrostatin-1 and Dabrafenib [1].
Necroptosis Hallmarks	Increased levels of released HMGB1 (a DAMP). Observation of necroptotic morphological features (organelle swelling, plasma membrane rupture) [1].
In Vivo Validation	Inhibited tumor growth in mouse xenograft models through stimulation of necroptosis [1] [2].

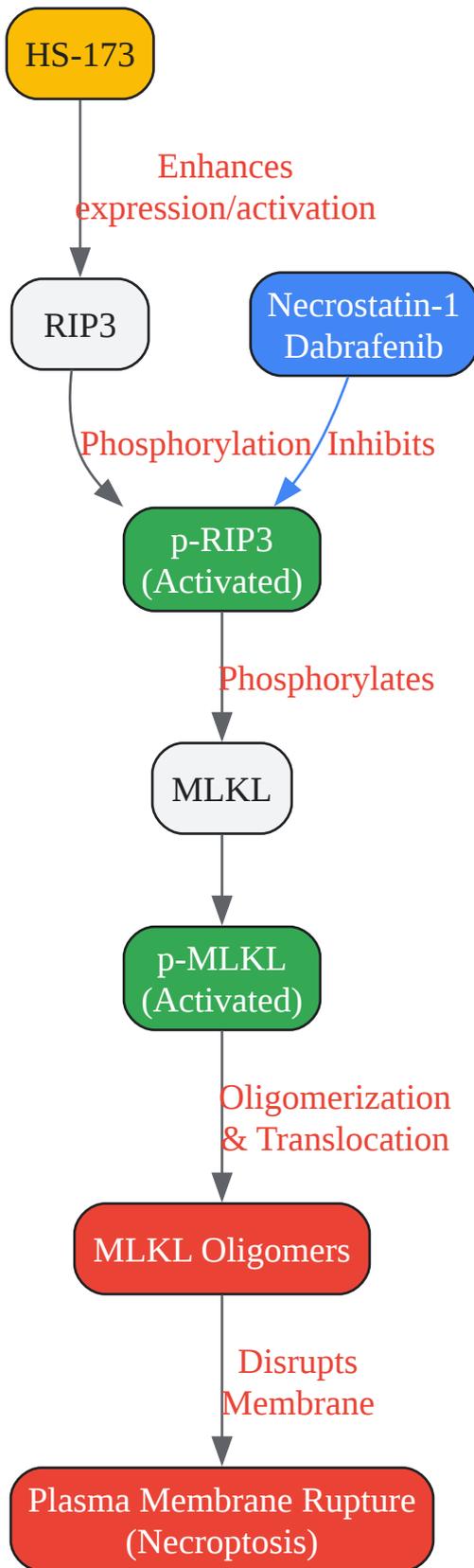
Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the original study [1]:

- **Cell Culture:** Human lung cancer cell lines (H2009, HCC827, H1650, A549) and a colon cancer cell line (HT-29) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- **Cell Viability Assay:** Cells were seeded and treated with **HS-173** for 48 hours. Cell viability was assessed using the MTT assay.
- **Western Blot Analysis:** Proteins were extracted, separated by SDS-PAGE, and transferred to membranes. Specific antibodies were used to detect RIP3, p-RIP3, MLKL, p-MLKL, and actin.
- **Necroptosis Inhibition:** Cells were pre-treated with necroptosis inhibitors (Necrostatin-1, Dabrafenib) for 1 hour before the addition of **HS-173** to confirm the death mechanism.
- **HMGB1 Release Measurement:** The release of High Mobility Group Box 1 (HMGB1) into the culture medium was measured as an indicator of necroptosis.
- **In Vivo Xenograft Model:** Mouse xenograft models were established, and the anti-tumor effect of **HS-173** was evaluated by monitoring tumor volume and weight.

Necroptosis Signaling Pathway

The diagram below illustrates the key signaling pathway through which **HS-173** induces necroptosis, based on the described mechanism [1] [4] [5].



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Suggestions for Further Research

To build a comprehensive comparison guide, you may need to extend your literature search to find other direct RIP3-dependent necroptosis inducers for a side-by-side analysis. I suggest:

- **Search for specific alternatives:** Look for experimental data on other known necroptosis inducers (e.g., Shikonin [6] or specific kinase inhibitors) in repositories like PubMed and Google Scholar.
- **Compare key parameters:** When you find other compounds, create a comparison table focusing on **Potency (IC50 values), Selectivity for RIP3, Efficacy in different cancer cell lines, and In vivo activity.**
- **Consult recent reviews:** Look for recent review articles on necroptosis in cancer therapy, as they often contain comparative tables of various inducing agents [4] [5].

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To cite this document: Smolecule. [HS-173 validation in RIP3-dependent necroptosis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548061#hs-173-validation-in-rip3-dependent-necroptosis>]

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